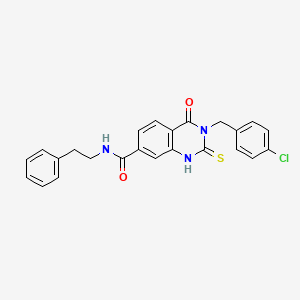

3-(4-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

This compound belongs to the quinazoline derivative family, characterized by a bicyclic aromatic core fused with a thioxo (C=S) group at position 2 and a 4-oxo moiety. Key structural features include:

- Phenethyl carboxamide: Introduces flexibility and aromatic stacking capabilities.

- Thioxo group: May confer unique reactivity, such as cysteine-targeted covalent binding in enzymatic systems.

Properties

Molecular Formula |

C24H20ClN3O2S |

|---|---|

Molecular Weight |

450.0 g/mol |

IUPAC Name |

3-[(4-chlorophenyl)methyl]-4-oxo-N-(2-phenylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C24H20ClN3O2S/c25-19-9-6-17(7-10-19)15-28-23(30)20-11-8-18(14-21(20)27-24(28)31)22(29)26-13-12-16-4-2-1-3-5-16/h1-11,14H,12-13,15H2,(H,26,29)(H,27,31) |

InChI Key |

SKGMYVYDFFSDJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Thioxo Group: The thioxo group is introduced by reacting the quinazoline intermediate with thiourea or other sulfur-containing reagents.

Attachment of the Chlorobenzyl Moiety: The chlorobenzyl group is introduced through nucleophilic substitution reactions, often using 4-chlorobenzyl chloride as the electrophile.

Final Coupling with Phenethylamine: The final step involves coupling the intermediate with phenethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Inhibition of Enzymes: It may inhibit key enzymes involved in various biological processes, leading to therapeutic effects.

Interaction with Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Induction of Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer activity.

Comparison with Similar Compounds

Structural Analog: 3-(4-Chlorobenzyl)-N-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (1146034-20-9)

Core Differences :

- Backbone : Lacks the 2-thioxo and tetrahydro modifications, making it a simpler dihydroquinazoline.

- Substituents : Uses a 4-fluorobenzyl group instead of phenethyl, reducing steric bulk but increasing electronegativity.

Hypothesized Impact :

Thiazole-Based Analog: 4-Amino-3-ethyl-N-(1-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (618072-07-4)

Core Differences :

- Scaffold : Replaces quinazoline with a thiazole ring, altering electronic properties and ring strain.

- Substituents: Shares a phenethyl-like group but includes an ethyl-amino moiety.

Hypothesized Impact :

- Thiazole’s smaller ring may reduce binding affinity for large enzymatic pockets compared to quinazolines.

- The ethyl-amino group could enhance solubility but decrease membrane permeability .

Pyrimidine Derivative: 1-(4-{[5-Chloro-4-(cyclopropylamino)pyrimidin-2-yl]amino}-phenyl)ethanone (1050598-33-8)

Core Differences :

- Scaffold : Pyrimidine instead of quinazoline, reducing aromatic surface area.

- Substituents: Cyclopropylamino and chloro groups may influence steric and electronic profiles.

Hypothesized Impact :

- Pyrimidine’s compact structure might limit interactions with hydrophobic enzyme regions.

- Cyclopropylamino could enhance metabolic resistance but reduce conformational flexibility .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Thioxo vs. Oxo Groups : The 2-thioxo moiety in the target compound may enable selective covalent inhibition, a feature absent in oxo-containing analogs like 1146034-20-9 .

- Substituent Effects: Phenethyl groups (target compound) balance flexibility and aromaticity, whereas fluorobenzyl (1146034-20-9) or ethyl-amino (618072-07-4) groups trade steric bulk for electronic effects.

- Scaffold Selection : Quinazolines generally outperform thiazoles and pyrimidines in kinase inhibition due to larger aromatic surfaces, though metabolic liabilities may arise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.